3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Description
Properties
IUPAC Name |
3,3,5-trimethyl-1,2,4,5-tetrahydro-2-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-8-13(2,3)14-9-11-6-4-5-7-12(10)11;/h4-7,10,14H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGQDARZRLZWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCC2=CC=CC=C12)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with an amine, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted benzazepine derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Potential
Research indicates that derivatives of 2-benzazepines exhibit significant neuropharmacological effects. The compound has been studied for its potential as an anxiolytic agent due to its structural similarity to known benzodiazepines. Studies have shown that modifications in the tetrahydrobenzazepine structure can enhance binding affinity to GABA receptors, which are critical in the modulation of anxiety and mood disorders .
Antidepressant Activity
In preclinical studies, compounds structurally related to this compound have demonstrated antidepressant-like effects in animal models. These findings suggest that the compound may interact with serotonin and norepinephrine pathways, which are essential targets in the treatment of depression .
Synthetic Chemistry
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as cyclization and functionalization. Researchers utilize it to synthesize more complex molecules that have potential therapeutic applications or serve as intermediates in drug development .
Reagent in Chemical Reactions
In synthetic organic chemistry, this compound can act as a reagent for the preparation of other nitrogen-containing heterocycles. Its ability to undergo electrophilic substitution reactions makes it valuable for developing new compounds with desired biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride with structurally related benzazepine derivatives:
Structural and Functional Insights
Halogenation (e.g., bromine in the 6-bromo derivative) introduces sites for further functionalization via Suzuki or Buchwald-Hartwig reactions . Lorcaserin’s 8-chloro and 1-methyl groups are critical for 5-HT₂C receptor agonism, demonstrating how substituent positioning dictates pharmacological activity .
The 3,3,5-trimethyl derivative lacks documented clinical data, highlighting its status as a preclinical research tool .
Synthetic Utility :
Biological Activity
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16ClN
- Molecular Weight : 215.72 g/mol
- IUPAC Name : this compound
This compound belongs to the class of benzazepines and exhibits a bicyclic structure that contributes to its pharmacological properties.
1. Antimicrobial Activity
Research has indicated that derivatives of benzazepines often exhibit significant antimicrobial properties. A study highlighted the synthesis and antimicrobial evaluation of similar compounds that demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the benzazepine core can enhance antimicrobial activity .
2. Neuropharmacological Effects
Benzazepines have been studied for their neuropharmacological effects. Compounds with similar structures have shown potential as dopamine receptor antagonists and have been investigated for their implications in treating psychiatric disorders. A notable case study involved the evaluation of these compounds in animal models for their effects on anxiety and depression .
3. Anticancer Properties
Several studies have explored the anticancer potential of benzazepine derivatives. Research indicates that modifications to the benzazepine structure can lead to compounds with selective cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
Case Study 1: Antimicrobial Evaluation
In a study published in ResearchGate, researchers synthesized several benzazepine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications significantly increased antibacterial efficacy, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the structure .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was conducted using animal models to evaluate the anxiolytic effects of a benzazepine derivative similar to this compound. The study found a significant reduction in anxiety-like behaviors in treated animals compared to controls, suggesting potential therapeutic applications in anxiety disorders .
Research Findings Summary
Q & A
Q. What is a robust methodology for synthesizing and characterizing 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride?
Methodological Answer:
- Synthesis : Begin with a substituted benzazepine precursor, such as 2,3,4,5-tetrahydro-1H-2-benzazepine, and perform alkylation using methylating agents (e.g., methyl iodide) under controlled pH and temperature. For regioselective methylation, employ phase-transfer catalysts or Grignard reagents. Purify via recrystallization in ethanol or methanol, or use silica-gel chromatography for higher purity .
- Characterization :
- NMR : Analyze H and C spectra to confirm methyl group positions and ring saturation. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
- X-ray Crystallography : Use SHELX-97 for structure refinement. Optimize crystal growth via vapor diffusion in dichloromethane/hexane mixtures .
- Mass Spectrometry : Validate molecular weight (239.78 g/mol) via ESI-MS or MALDI-TOF .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in gradient mode. Detect impurities at 220 nm. System suitability criteria (e.g., resolution >2.0 between adjacent peaks) should follow pharmacopeial guidelines .
- TGA/DSC : Monitor thermal stability (decomposition onset >200°C) to detect solvates or hydrates.
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure anhydrous conditions during storage .
Q. How should researchers evaluate the compound’s stability under laboratory storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) for 48 hours. Analyze degradation products via LC-MS to identify labile functional groups (e.g., azepine ring oxidation) .
- Long-Term Stability : Store samples in amber vials at -20°C under nitrogen. Perform periodic HPLC assays (every 3 months) to track impurity formation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Cross-Validation : Combine H-C HSQC and HMBC NMR to resolve overlapping signals. For stereochemical ambiguities, use NOESY to confirm spatial proximity of methyl groups .
- Computational Modeling : Perform DFT-based chemical shift predictions (e.g., using Gaussian 16) to compare with experimental NMR data. Adjust force fields to account for solvent effects .
- Single-Crystal Analysis : If crystallography data conflicts with NMR, re-evaluate crystal packing effects or potential polymorphism .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a central composite design. Prioritize factors via Pareto analysis.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation. Quench reactions at >95% conversion to avoid over-alkylation .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap excess methylating agents .
Q. How can computational methods predict the biological activity of this benzazepine derivative?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling : Curate a dataset of structurally related benzazepines with known IC values. Train a Random Forest model using descriptors like LogP (3.30), PSA (12.03 Ų), and H-bond donors/acceptors .
- ADMET Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Q. What advanced techniques elucidate degradation pathways under oxidative stress?
Methodological Answer:
- LC-HRMS : Identify degradation products (e.g., N-oxide or ring-opened metabolites) using a Q-TOF mass spectrometer in positive ion mode. Fragment ions (MS/MS) help assign structures .
- EPR Spectroscopy : Detect free radical intermediates during photo-oxidation. Spin-trapping agents (e.g., DMPO) can stabilize transient species for analysis .
- Isotope Labeling : Synthesize C-labeled analogs to track carbon migration during degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
